molecular formula C18H15ClN4O2S2 B2443144 N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864919-43-7

N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2443144
CAS RN: 864919-43-7
M. Wt: 418.91
InChI Key: ZZLBMXBNKAWERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H15ClN4O2S2 and its molecular weight is 418.91. The purity is usually 95%.
BenchChem offers high-quality N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Properties and Molecular Interactions

A study by Boechat et al. (2011) investigated the structures of compounds similar to N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide. These compounds are characterized by their 'V' shape and intermolecular interactions like hydrogen bonds and π interactions, contributing to their 3-D arrays. Such structural characteristics are crucial for understanding their molecular behavior and potential applications in scientific research (Boechat et al., 2011).

2. Antitumor Activity

Yurttaş et al. (2015) synthesized derivatives of a similar structure, focusing on their potential antitumor activity. These compounds showed considerable anticancer activity against certain cancer cell lines. Such findings highlight the therapeutic potential of these compounds in cancer research (Yurttaş et al., 2015).

3. Antibacterial Properties

Desai et al. (2008) explored the antibacterial activity of compounds with a similar structure against bacteria like S. aureus and E. coli. Their study indicated that modifications in the molecular structure can significantly impact their effectiveness against bacteria, an important aspect for developing new antibacterial agents (Desai et al., 2008).

4. Inhibition of HIV-1 Replication

Zhan et al. (2008) designed a series of thiadiazole thioacetanilide derivatives, similar in structure, which showed significant inhibition of HIV-1 replication. These compounds could serve as a basis for developing new antiretroviral drugs (Zhan et al., 2008).

properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2S2/c1-11(24)20-12-6-8-13(9-7-12)21-16(25)10-26-18-22-17(23-27-18)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLBMXBNKAWERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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